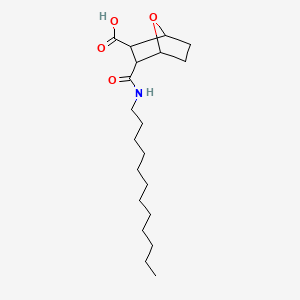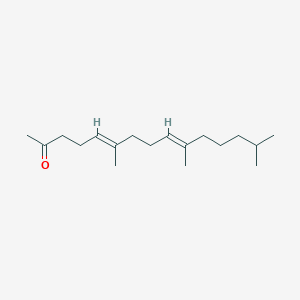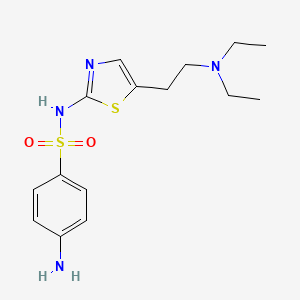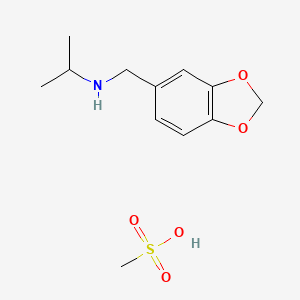
6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL is an organic compound that belongs to the class of alcohols It features a complex structure with multiple functional groups, including hydroxyl, ether, and amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL can be achieved through a multi-step process involving the following key steps:
Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation reactions between appropriate aldehydes and amines.
Introduction of the hydroxyl group: The hydroxyl group is introduced through a reduction reaction, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Formation of ether linkages: Ether linkages are formed through nucleophilic substitution reactions, where an alkoxide ion reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The process typically includes:
Raw material preparation: Ensuring high purity of starting materials.
Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ether and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkoxide ions and halides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of ethers and substituted amines.
科学的研究の応用
6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL: shares similarities with other compounds such as:
Uniqueness
- Functional Groups : The presence of multiple functional groups, including hydroxyl, ether, and amine groups, makes it unique.
- Applications : Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility.
特性
CAS番号 |
65974-97-2 |
|---|---|
分子式 |
C19H34N2O3 |
分子量 |
338.5 g/mol |
IUPAC名 |
1-[2-[2-(N-ethylanilino)ethyl-methylamino]ethoxy]-3-propoxypropan-2-ol |
InChI |
InChI=1S/C19H34N2O3/c1-4-14-23-16-19(22)17-24-15-13-20(3)11-12-21(5-2)18-9-7-6-8-10-18/h6-10,19,22H,4-5,11-17H2,1-3H3 |
InChIキー |
HXDIYMYZHYKLSQ-UHFFFAOYSA-N |
正規SMILES |
CCCOCC(COCCN(C)CCN(CC)C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-, monoacetate (salt)](/img/structure/B14462983.png)













